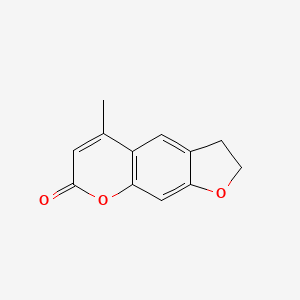

4-Methyl-4',5'-dihydropsoralen

Description

Structure

3D Structure

Properties

CAS No. |

24416-64-6 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-methyl-2,3-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C12H10O3/c1-7-4-12(13)15-11-6-10-8(2-3-14-10)5-9(7)11/h4-6H,2-3H2,1H3 |

InChI Key |

ZQFUVTUXUFYERW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=C3CCOC3=C2 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3CCOC3=C2 |

Other CAS No. |

24416-64-6 |

Synonyms |

4-methyl-4',5'-dihydropsoralen |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Total Synthesis of 4-Methyl-4',5'-dihydropsoralen

The total synthesis of this compound, a compound with a furan (B31954) ring fused to a coumarin (B35378) core, has been approached through several routes. These strategies often involve the construction of the coumarin scaffold followed by the formation and modification of the dihydrofuran ring.

Classical Synthetic Routes and Their Mechanistic Underpinnings

Classical methods for synthesizing coumarin derivatives, which are precursors to psoralens, include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, Reformatsky reaction, and Wittig reaction. pmf.unsa.barasayanjournal.co.in The Pechmann condensation, in particular, is a widely used and valuable method for creating coumarin scaffolds from simple precursors with good yields. pmf.unsa.barasayanjournal.co.in This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. rasayanjournal.co.in The mechanism proceeds through trans-esterification, intramolecular electrophilic aromatic substitution, and subsequent dehydration. rasayanjournal.co.in

For the synthesis of 4-methylcoumarins specifically, the Pechmann condensation of a phenol with ethyl acetoacetate (B1235776) is a common strategy. pmf.unsa.ba For instance, 7-hydroxy-4-methylcoumarin can be synthesized by reacting resorcinol (B1680541) with ethyl acetoacetate. rasayanjournal.co.in

Following the formation of the 4-methylcoumarin (B1582148) core, the synthesis of this compound requires the construction of the dihydrofuran ring. This is often achieved through an electrophilic ring closure of a suitably substituted coumarin precursor, such as 4,8-dimethyl-6-allyl-7-hydroxycoumarin, to form 5'-halomethyl-4',5'-dihydropsoralen intermediates. researchgate.net

Modern and Stereoselective Synthesis Approaches for Dihydropsoralens

Modern synthetic approaches aim to improve efficiency, yield, and stereoselectivity. Stereoselective synthesis is particularly important as the biological activity of chiral molecules can be dependent on their specific stereochemistry. wwu.edu While specific modern stereoselective syntheses for this compound are not extensively detailed in the provided results, general advancements in stereoselective synthesis are relevant. For example, highly diastereoselective methods have been developed for the synthesis of chiral vicinal ethylenediamines through the fluoroalkylation of chiral N-tert-butanesulfinimines. cas.cn Such principles of using chiral auxiliaries and reagents to control stereochemical outcomes are applicable to the synthesis of complex molecules like dihydropsoralens.

Modern synthetic strategies often focus on the development of divergent pathways from a common intermediate, allowing for the creation of a library of related compounds for structure-activity relationship studies. mdpi.com This can involve cascade reactions and the use of pluripotent intermediates that can be guided down different synthetic routes. mdpi.com

Evaluation of Synthetic Efficiency, Yields, and Selectivity in Research Contexts

Selectivity, including regioselectivity and stereoselectivity, is a critical aspect of synthetic efficiency. For example, a method for the synthesis of trans-2,3-disubstituted 2,3-dihydropyrroles was reported to be stereoselective. nih.gov The development of synthetic methods that provide high selectivity minimizes the formation of unwanted isomers and simplifies purification processes.

Table 1: Comparison of Synthetic Route Parameters

| Synthetic Approach | Key Reaction | Reported Yield | Selectivity | Reference |

|---|---|---|---|---|

| Strecker-type Condensation | Condensation of piperidone with aniline (B41778) and HCN | ~90% (initial step) | Not specified | researchgate.net |

| One-pot Imidazole Synthesis | Reaction of acetol and urea | Not specified | Not specified | google.com |

| Stereoselective Dihydropyrrole Synthesis | Rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with α,β-unsaturated aldehydes | Not specified | Stereoselective (trans) | nih.gov |

| Pechmann Condensation | Resorcinol and ethyl acetoacetate | 55.25% (optimized) | Not specified | rasayanjournal.co.in |

Precursor Chemistry and Intermediate Transformations in Dihydropsoralen Synthesis

The synthesis of this compound relies on the strategic use of precursor molecules and key intermediate transformations. The reactivity of precursors can be modulated to control the outcome of a reaction. nih.gov

A crucial precursor for many psoralen (B192213) syntheses is a substituted 4-methylcoumarin. For example, 7-hydroxy-4-methylcoumarin is a common starting point. rasayanjournal.co.in This can be synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate. rasayanjournal.co.in

Key transformations in the synthesis of dihydropsoralens involve the introduction and modification of a side chain that can be cyclized to form the dihydrofuran ring. For example, the synthesis of 5'-halomethyl-4',5'-dihydropsoralen precursors is achieved through the electrophilic ring closure of 4,8-dimethyl-6-allyl-7-hydroxycoumarin. researchgate.net These halomethyl intermediates are then versatile handles for further derivatization.

Another important intermediate is 4-methyl-4-imidazolin-2-one, which is valuable in the synthesis of biotin (B1667282) and its precursors. google.com This highlights how intermediates in one synthetic pathway can be pivotal in others.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, chemists synthesize a variety of analogs by modifying the core structure. lehigh.edunih.gov These modifications can provide insights into how different functional groups at specific positions affect the molecule's biological activity. nih.govmdpi.com

Chemical Modification at Specific Positions of the this compound Scaffold

Chemical modifications can be made at various positions on the psoralen scaffold to generate analogs. nih.govnih.gov For instance, the 5'-position of the dihydrofuran ring is a common site for modification. Starting from 5'-halomethyl-4',5'-dihydropsoralen precursors, a range of functionalities can be introduced. researchgate.net Examples include the synthesis of 5'-[(N,N-dimethylamino)methyl] and 5'-pyridiniummethyl derivatives. lehigh.edu

Halogenation at the 3-position of the coumarin ring is another derivatization strategy that has been explored. lehigh.edu These modifications can significantly influence the biological properties of the resulting compounds. The synthesis of such analogs allows for a systematic investigation of how changes in the electronic and steric properties of the molecule impact its interaction with biological targets. nih.gov

Table 2: Examples of Derivatization of the Dihydropsoralen Scaffold

| Position of Modification | Type of Modification | Resulting Analogue | Reference |

|---|---|---|---|

| 5' | Amination | 5'-[(N,N-dimethylamino)methyl]-4,8-dimethyl-4',5'-dihydropsoralen | lehigh.edu |

| 5' | Quaternization | 5'-pyridiniummethyl-4,8-dimethyl-4',5'-dihydropsoralen iodide salt | lehigh.edu |

| 3 | Halogenation | 3-Halo-5'-iodomethyl-4',5'-dihydropsoralen analogs | lehigh.edu |

Synthesis of Labeled Analogs for Mechanistic Investigations

The elucidation of the biological mechanisms of action of this compound and related compounds heavily relies on the use of labeled analogs. These specialized molecules, which incorporate isotopic or reactive tags, serve as probes to trace the compound's metabolic fate, identify binding sites, and understand the molecular details of its interactions with biological macromolecules like DNA and proteins.

Radiolabeling: Isotopic labeling is a cornerstone for quantitative mechanistic studies. Both tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) labeled psoralen derivatives have been synthesized to investigate their photoreactivity with nucleic acids. annualreviews.org These radiolabeled compounds allow for sensitive detection and quantification in complex biological samples. For instance, the use of [O¹⁴CH₃]-bergapten (5-methoxypsoralen) was instrumental in studying the photochemical interaction between furocoumarins and DNA. jst.go.jp The synthesis of such analogs typically involves standard synthetic manipulations using radiolabeled precursors. annualreviews.org

Affinity Labeling: Another critical approach involves the synthesis of affinity-labeled analogs, which carry a reactive electrophilic group. This group is designed to form a stable covalent bond with a target biomolecule, such as a receptor or an enzyme active site, thereby "tagging" it for identification and characterization.

A significant development in this area is the direct, one-step synthesis of 5'-substituted-4',5'-dihydropsoralens from a 6-allyl-7-hydroxycoumarin precursor through electrophilic cyclization. lehigh.edu This method represents an improvement over multi-step approaches that involve attaching an electrophile to a pre-formed psoralen core. lehigh.edu

Halogenated Analogs: The use of halogen-promoted cyclization has led to the synthesis of compounds like 3-R-5'-iodomethyl-4',5'-dihydropsoralens. lehigh.edu For example, 4,8-dimethyl-5'-iodomethyl-4',5'-dihydropsoralen has been prepared for such studies. lehigh.edu

Organomercurial Analogs: A particularly promising family of affinity labels are the 5'-halomercurimethyl psoralens, generated by using mercury(II) salts to induce the ring closure of 6-allyl-7-hydroxycoumarins. lehigh.edu These compounds, such as 8-cyano-4,8-dimethyl-5'-acetomercurimethyl-4',5'-dihydropsoralen, contain a "masked" reactive electrophile. lehigh.edu The rationale is that the psoralen moiety directs the molecule to its specific binding site, where the halomercurimethyl group can then react with a nearby nucleophile, anchoring the psoralen to its target. lehigh.edu

These labeled analogs are invaluable tools for probing the monofunctional nature of dihydropsoralens, which form adducts with DNA without the crosslinking characteristic of their parent psoralen compounds. jst.go.jp The study of photoadducts, such as the major anti-head-to-head stereoisomer formed between 4',5'-dihydropsoralen (B1212882) and thymidine (B127349), provides fundamental insights into DNA damage and repair mechanisms. koreascience.krkoreascience.kr

Table 1: Examples of Labeled Dihydropsoralen Analogs for Mechanistic Studies

| Label Type | Example Compound/Class | Synthetic Approach | Purpose of Investigation | Source(s) |

|---|---|---|---|---|

| Isotopic Labeling | Tritium (³H) and Carbon-14 (¹⁴C) labeled psoralens | Routine synthetic manipulation with labeled precursors | Quantitative analysis of interaction with nucleic acids | annualreviews.org |

| Affinity Labeling (Halogen) | 4,8-dimethyl-5'-iodomethyl-4',5'-dihydropsoralen | Halogen-promoted electrophilic cyclization | Site-directed alkylating agents for target identification | lehigh.edu |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of psoralen derivatives, including this compound, has traditionally involved methods that may not align with modern standards of environmental sustainability. The application of green chemistry principles offers a framework to develop more benign and efficient synthetic routes. researchgate.netwjpmr.com Green chemistry focuses on minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. ajgreenchem.comijfmr.com

While specific literature on the green synthesis of this compound is not extensive, the principles can be applied to the known synthetic pathways for psoralens, which often involve the von Pechmann condensation to form a coumarin core, followed by the construction of the furan ring. nih.govresearchgate.net

Key Green Chemistry Strategies:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.netijfmr.com Reactions like addition and rearrangement reactions are inherently more atom-economical than substitutions or eliminations which generate byproducts. researchgate.net Designing syntheses of psoralen precursors to proceed via high atom-economy steps is a primary goal.

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses employ volatile and hazardous solvents. Green approaches advocate for their replacement with safer alternatives like water, supercritical fluids, or ionic liquids, or eliminating solvents altogether. ijfmr.com For instance, "grinding chemistry," where reagents are mixed and reacted in a solvent-free solid state, has been successfully applied to multicomponent reactions to produce heterocyclic compounds. ijfmr.com

Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijfmr.comsphinxsai.com This has been demonstrated in the solvent-free synthesis of various heterocyclic structures. ijfmr.com Hydrothermal processes also represent an energy-efficient physical method for green synthesis. ajgreenchem.com

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is preferred over stoichiometric reagents. ijfmr.com This minimizes waste and can lead to more selective transformations. For example, the use of a recyclable zinc dust catalyst in acetic acid provides a greener method for acetylation compared to using acetic anhydride, which generates unused acetic acid as a byproduct. sphinxsai.com

Use of Renewable Feedstocks: A long-term goal of green chemistry is to shift from petroleum-based feedstocks to renewable resources like biomass. researchgate.net While complex for aromatic heterocycles like psoralens, research into deriving key chemical intermediates from bio-based sources is an active area. ajgreenchem.com

Table 2: Application of Green Chemistry Principles to Psoralen Synthesis

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative | Benefit | Source(s) |

|---|---|---|---|---|

| Waste Prevention / Atom Economy | Use of protecting groups and multi-step syntheses with stoichiometric reagents. | One-pot multicomponent reactions; catalytic cycles. | Reduces byproducts and waste streams. | researchgate.netijfmr.com |

| Safer Solvents | Use of volatile organic compounds (VOCs) like benzene (B151609) or chloroform. | Water, ethanol, or solvent-free conditions (grinding). | Reduces environmental pollution and worker exposure. | ijfmr.com |

| Energy Efficiency | Conventional reflux heating for extended periods. | Microwave-assisted heating; hydrothermal methods. | Drastically reduces reaction times and energy consumption. | ajgreenchem.comijfmr.comsphinxsai.com |

| Catalysis | Use of stoichiometric amounts of acids or bases (e.g., in Pechmann condensation). | Use of solid acid catalysts or recyclable catalysts (e.g., zinc dust). | Minimizes waste, allows for catalyst reuse, improves safety. | ijfmr.comsphinxsai.com |

Advanced Structural Characterization and Spectroscopic Analysis for Research

Elucidation of Molecular and Crystal Structure through X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules arrange themselves in a crystal lattice. nih.govresearchgate.net For 4-Methyl-4',5'-dihydropsoralen, a single-crystal X-ray diffraction analysis would yield the exact spatial orientation of the fused ring system and the methyl group.

Although a specific crystal structure for this compound is not publicly available in the surveyed literature, the analysis would provide the data shown in the hypothetical table below. Such an analysis would confirm the planarity of the psoralen (B192213) core and determine the puckering of the dihydrofuran ring, along with the precise stereochemical configuration at the C4' chiral center. The molecules in the crystal would be held together by intermolecular forces, such as van der Waals interactions and potentially weak C-H···O hydrogen bonds. mdpi.com

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) values defining the unit cell |

| Volume (V) | Volume of the unit cell in ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | Calculated density of the crystal in g/cm³ |

| Key Bond Lengths/Angles | Precise measurements for C=O, C-O, C=C, C-C bonds and angles |

| Torsion Angles | Data defining the conformation of the dihydrofuran ring |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. libretexts.org Through various experiments, it is possible to map the complete carbon-hydrogen framework of this compound.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environments of the protons and carbons. Two-dimensional (2D) NMR experiments are then used to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the protons on the dihydrofuran ring (H-4' and the two H-5' protons) and would help establish their connectivity and relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comcolumbia.edu It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.eduyoutube.com HMBC is critical for connecting the different parts of the molecule, such as linking the protons on the dihydrofuran ring to carbons in the benzofuran (B130515) core, or connecting the aromatic protons to the quaternary carbons of the fused ring system.

Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~161 | - | H-3 → C-2 |

| 3 | ~113 | ~6.2 (d) | H-3 → C-4a, C-2 |

| 4 | ~144 | ~7.6 (d) | H-4 → C-5, C-4a, C-9a |

| 4a | ~116 | - | H-4, H-5 → C-4a |

| 5 | ~125 | ~7.3 (s) | H-5 → C-4, C-4a, C-5a, C-9a |

| 5a | ~148 | - | H-5 → C-5a |

| 9 | ~106 | - | H-4', H-5 → C-9 |

| 9a | ~115 | - | H-4, H-5 → C-9a |

| 4' | ~80 | ~4.8 (m) | H-4' → C-5', C-5a, C-9 |

| 5' | ~30 | ~3.2, ~3.6 (m) | H-5' → C-4', C-5a, C-9 |

| 4'-CH₃ | ~21 | ~1.5 (d) | 4'-CH₃ → C-4', C-5' |

Note: Predicted chemical shifts (δ) are estimates and can vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, m=multiplet.

Advanced Mass Spectrometry (MS) Applications in Structural Research (e.g., Fragmentation Pathways, High-Resolution MS)

Mass spectrometry (MS) provides information about a molecule's mass and, through fragmentation, its structure. For this compound (C₁₂H₁₀O₃), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 202.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. miamioh.edu

The fragmentation pattern in electron ionization MS (EI-MS) would reveal characteristic losses based on the molecule's structure. Key fragmentation pathways would likely involve:

Loss of a methyl group (-15 Da): Cleavage of the methyl group from the C4' position to give a fragment at m/z 187.

Retro-Diels-Alder (RDA) reaction: Cleavage of the pyrone ring, often involving the loss of carbon monoxide (CO, -28 Da).

Cleavage of the dihydrofuran ring: This can occur through various pathways, including the loss of a C₃H₅O fragment. A common fragmentation for similar structures is the loss of the entire side chain.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

| 202 | [C₁₂H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 187 | [M - CH₃]⁺ | Loss of the methyl group from the 4' position. |

| 174 | [M - CO]⁺• | Loss of carbon monoxide from the lactone. |

| 146 | [M - CO - CO]⁺• or [M - C₃H₆O]⁺• | Subsequent loss of CO or cleavage of the dihydrofuran ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. ksu.edu.sanih.gov These two methods are complementary; IR spectroscopy is sensitive to vibrations that change the dipole moment, while Raman is sensitive to those that change the polarizability of the molecule. nih.gov

For this compound, key vibrational modes would include:

Lactone C=O stretch: A strong, characteristic absorption in the IR spectrum.

Aromatic C=C stretches: Multiple bands corresponding to the vibrations of the benzene (B151609) and pyrone rings.

C-O stretches: Bands associated with the ether linkages in the furan (B31954) and pyrone rings.

C-H stretches: Signals from aromatic and aliphatic C-H bonds.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Lactone Carbonyl | C=O Stretch | ~1720-1740 | IR (Strong) |

| Aromatic Rings | C=C Stretch | ~1600-1450 | IR, Raman |

| Ether Linkages | C-O-C Stretch | ~1250-1050 | IR (Strong) |

| Aromatic C-H | C-H Stretch | ~3100-3000 | IR, Raman |

| Aliphatic C-H | C-H Stretch | ~2980-2850 | IR, Raman |

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemical Assignment

The presence of a stereocenter at the C4' position means that this compound is a chiral molecule and exists as a pair of enantiomers (R and S). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying such molecules. cas.czuniv-amu.fr These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. univ-amu.fr

While a simple polarimetry measurement can confirm that a sample is optically active, CD spectroscopy provides much more structural information. To determine the absolute configuration of a specific enantiomer, the experimental CD spectrum is typically compared to a theoretically predicted spectrum generated by quantum chemical calculations. psu.edumdpi.com A match between the experimental and calculated spectrum for a known configuration (e.g., the R-isomer) allows for the unambiguous assignment of the absolute stereochemistry of the compound. mdpi.com No specific chiroptical studies for this compound have been identified in the surveyed literature, but this would be the definitive method for its stereochemical assignment.

Theoretical and Computational Chemistry of 4 Methyl 4 ,5 Dihydropsoralen

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 4-Methyl-4',5'-dihydropsoralen. earthlinepublishers.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular attributes.

Electronic Structure and Reactivity: The electronic properties of psoralen (B192213) derivatives are frequently studied using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to optimize molecular geometry and calculate quantum chemical parameters. earthlinepublishers.com Key aspects of the electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com

For furocoumarins, the HOMO is typically distributed across the electron-rich aromatic system, while the LUMO is often localized on the pyrone ring, particularly the C3=C4 double bond. researchgate.net The introduction of a methyl group at the C4 position in this compound would be expected to act as a weak electron-donating group, subtly influencing the energy levels of these frontier orbitals compared to its unsubstituted counterpart.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated to quantify reactivity. irjweb.com These parameters help predict how the molecule will interact with other chemical species, such as biological macromolecules. For instance, the photoreaction of psoralens with DNA is a key aspect of their biological activity. Upon UVA irradiation, psoralens form cyclobutane (B1203170) adducts with pyrimidine (B1678525) bases, primarily thymine (B56734). mdpi.com This reaction predominantly involves the 4',5'-double bond on the furan (B31954) side of the molecule. mdpi.com Although the 4',5' bond is saturated in this compound, rendering it incapable of this specific photoreaction, understanding the electronic precursors to this reactivity in parent psoralens is vital for comparative studies.

Table 1: Representative Calculated Electronic Properties for Furocoumarins This table presents typical data obtained from DFT calculations for psoralen derivatives. Specific values for this compound are not available in the cited literature but would be expected to follow similar trends.

| Parameter | Description | Typical Calculated Value (eV) for Psoralens | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.4 | irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.0 | irjweb.com |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicates chemical reactivity | 4.2 to 4.6 | irjweb.com |

| Chemical Potential (μ) | Escaping tendency of an electron from a stable system | -4.0 to -4.2 | irjweb.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.1 to 2.3 | irjweb.com |

| Electrophilicity Index (ω) | Propensity to accept electrons | 3.8 to 4.1 | irjweb.com |

Spectroscopic Property Prediction: Theoretical calculations are also employed to predict and interpret spectroscopic data. Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to UV-Vis absorption spectra. nih.gov For psoralen derivatives, these calculations can accurately assign the observed absorption bands to specific electronic transitions (e.g., π→π* transitions). nih.govfrontiersin.org Furthermore, vibrational frequencies can be computed and compared with experimental FT-IR and Raman spectra. mdpi.comresearchgate.net This allows for a detailed assignment of spectral bands to specific molecular vibrations, such as the characteristic C=O stretching of the lactone ring. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD provides a dynamic view of molecular behavior, offering insights that are inaccessible from static models. nih.gov

Conformational Analysis: For a molecule like this compound, MD simulations can explore its conformational landscape. The dihydrofuran ring is not planar and can adopt various puckered conformations. MD simulations can reveal the preferred conformations, the energy barriers between them, and the flexibility of different parts of the molecule. This is particularly important as the three-dimensional shape of a molecule is a key determinant of its ability to bind to biological targets. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to other flexible molecules to understand how they might adapt their shape upon approaching a receptor binding site. mdpi.com

Solvent Interactions: MD simulations explicitly model solvent molecules (typically water), allowing for a detailed investigation of solvation and its effects on the solute's conformation and dynamics. wikipedia.orgnih.gov For this compound, simulations would show how water molecules form hydrogen bonds with the carbonyl and ether oxygen atoms and how they arrange around the hydrophobic aromatic regions. Understanding these solvent interactions is crucial, as they influence the molecule's solubility and the thermodynamics of its binding to other molecules. The simulation can track key metrics like the number of hydrogen bonds, their lifetimes, and the radial distribution functions of water around specific atoms.

Computational Studies on Molecular Interactions and Binding Affinities (e.g., Ligand-Biomolecule Docking, DNA Intercalation Models)

Computational docking and related methods are essential for predicting and analyzing how a small molecule like this compound binds to a biological macromolecule, such as a protein or DNA.

Ligand-Biomolecule Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. icm.edu.plbiointerfaceresearch.com Docking studies could be used to screen this compound against various protein targets, identifying potential binding modes and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and π-π stacking) with amino acid residues in the binding site. strath.ac.uk

DNA Intercalation Models: Psoralens are well-known DNA intercalators, meaning they can insert themselves between the base pairs of the DNA double helix. mdpi.comaip.org This non-covalent intercalation is a prerequisite for the subsequent photoreaction that leads to covalent adducts. mdpi.com Computational models are used to simulate this intercalation process. These studies have shown that psoralens have a preference for intercalating at 5'-AT sequences in DNA. researchgate.net

Using molecular mechanics and dynamics, researchers can model the intercalation of this compound into a DNA fragment. These models provide an atomistic picture of the complex, showing how the planar furocoumarin core stacks with the DNA bases and how the methyl group fits within the DNA groove. aip.orgresearchgate.net The binding energy of this non-covalent complex can be calculated to quantify the stability of the interaction. While the saturation of the 4',5' bond prevents the photoreaction typical of psoralen, the ability to intercalate may still contribute to biological effects.

Table 2: Key Interactions in Psoralen-DNA Binding Models

| Interaction Type | Description | Relevant Moieties | Reference |

|---|---|---|---|

| π-π Stacking | Non-covalent interaction between aromatic rings. | The planar furocoumarin core stacks with DNA base pairs (e.g., Adenine, Thymine). | mdpi.com |

| Van der Waals Contacts | General attractive or repulsive forces between atoms. | The entire ligand surface with the walls of the intercalation site. | researchgate.net |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The aromatic rings and methyl group interacting with the hydrophobic parts of the DNA bases and deoxyribose sugars. | nih.gov |

| Covalent Adduct Formation (for photoreactive psoralens) | Formation of a cyclobutane ring upon UVA irradiation. | Psoralen 4',5' or 3,4 double bond with the 5,6 double bond of a thymine base. | mdpi.com |

Structure-Property Relationship Predictions through Advanced Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. mdpi.comslideshare.net

These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule. mdpi.com For this compound, these descriptors would include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe the connectivity of the molecule (e.g., Sum-Connectivity Index). mdpi.com

Geometrical Descriptors: Molecular surface area, volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.netnih.gov

Once calculated, these descriptors are used as independent variables in statistical models (e.g., multiple linear regression) to predict a dependent variable, such as binding affinity or photoreactivity. mdpi.com For a series of related dihydropsoralens, a QSAR model could identify which structural features are most important for a given biological effect. For example, a model might reveal that increased lipophilicity (quantified by a descriptor like LogP) and the presence of a methyl group at a specific position enhance binding to a particular receptor. Such studies on coumarin (B35378) derivatives have successfully modeled properties like anti-cancer activity. mdpi.com The development of such models is crucial for the rational design of new, more potent derivatives. lehigh.edudrugdesign.org

Mechanistic Investigations of Molecular and Biochemical Interactions

Interaction with Nucleic Acids: A Focus on DNA and RNA Binding Mechanisms

Psoralens are well-known for their reactivity with nucleic acids, a characteristic that largely defines their biological and therapeutic potential. annualreviews.org The interaction typically begins with a non-covalent association, which can then proceed to covalent bonding upon photoactivation. annualreviews.org

Prior to any photochemical reaction, psoralen (B192213) derivatives must first associate with the nucleic acid helix. The primary mode of this initial, non-covalent interaction is intercalation, where the planar furocoumarin ring system inserts itself between the base pairs of the DNA or RNA double helix. annualreviews.org This forms a transient complex, often denoted as a "PS complex" (Psoralen-Site). annualreviews.org

The driving forces for this binding include hydrophobic and van der Waals interactions between the psoralen and the stacked bases of the nucleic acid. nih.gov While psoralens can react with single-stranded nucleic acids, their affinity is substantially higher for double-stranded structures. annualreviews.org The specificity of this intercalation is influenced by the nucleotide sequence at the potential binding site, with a preference for thymidine (B127349) in DNA and uridine (B1682114) in RNA. annualreviews.org

The photochemistry of psoralens is central to their mechanism of action. koreascience.kr Upon absorption of long-wave ultraviolet (UVA) light, the intercalated psoralen becomes electronically excited, enabling it to form covalent bonds with adjacent pyrimidine (B1678525) bases (primarily thymine). annualreviews.org

A crucial feature of 4-Methyl-4',5'-dihydropsoralen is the saturation of the 4',5' double bond in its furan (B31954) ring. nih.gov Standard psoralens possess two photoreactive sites: the 3,4-pyrone-side double bond and the 4',5'-furan-side double bond. This allows them to first form a monoadduct with a pyrimidine base and then, upon absorption of a second photon, form a second bond with a pyrimidine on the opposite strand, resulting in a highly cytotoxic interstrand crosslink (ICL). annualreviews.org

Due to the saturated furan ring, this compound is a monofunctional agent. It can only form a single covalent bond (a monoadduct) with DNA or RNA, and cannot form interstrand crosslinks. jst.go.jp This distinction is critical, as monoadducts and crosslinks induce different cellular responses and are repaired by different pathways. jst.go.jp The photophysical properties, such as the efficiency of triplet state formation, are key determinants of the molecule's photoreactivity. nih.gov Studies on related coumarin (B35378) derivatives have investigated these photophysical properties to understand their biological activity. koreascience.kracs.org

The formation of covalent adducts by this compound on nucleic acid templates serves as a significant impediment to the cellular machinery responsible for replication and transcription.

A study on cultured mouse mammary carcinoma cells directly compared the effects of DNA crosslinking agents with monofunctional psoralen adducts, including those formed by this compound plus near-UV radiation. jst.go.jp The results showed that, unlike crosslinking agents which caused a progressive inhibition, the monofunctional adducts led to an immediate inhibition of DNA replication after treatment. jst.go.jp This immediate blockade suggests that the replication fork is unable to proceed past the site of the bulky monoadduct.

Similarly, transcription is also blocked by such lesions. Research on a related psoralen derivative, 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT), demonstrated that a furan-side monoadduct located on the template DNA strand effectively terminates transcription by E. coli RNA polymerase. nih.gov The polymerase stalls one nucleotide before the modified thymidine residue. nih.gov Conversely, when the monoadduct was on the non-template strand, transcription was not affected. nih.gov This indicates that the adduct physically obstructs the progression of RNA polymerase along the template strand. The presence of such adducts can trigger cellular responses that modulate DNA repair and cell cycle progression. nih.govplos.org

| Process | Effect of this compound Adduct | Molecular Mechanism | Supporting Evidence |

|---|---|---|---|

| DNA Replication | Immediate Inhibition | The bulky monoadduct on the template strand physically blocks the progression of the DNA replication fork. | Observed in cultured mouse mammary carcinoma cells. jst.go.jp |

| Transcription | Termination/Blockage | The monoadduct on the template strand prevents the passage of RNA polymerase, halting RNA synthesis. | Demonstrated with related psoralen monoadducts. nih.gov |

The formation of a covalent adduct between this compound and a pyrimidine base constitutes a form of DNA damage. jst.go.jp This bulky lesion distorts the DNA helix, and cells have evolved sophisticated DNA repair mechanisms to correct such damage and maintain genomic integrity. sigmaaldrich.com

The primary pathways responsible for removing bulky adducts like psoralen monoadducts are Nucleotide Excision Repair (NER) and, for certain types of base damage, Base Excision Repair (BER). nih.gov

Nucleotide Excision Repair (NER): This is a versatile pathway that recognizes and removes a wide variety of helix-distorting lesions. The process involves the recognition of the damage, unwinding of the DNA around the lesion, incision of the damaged strand on both sides of the adduct by endonucleases, removal of the oligonucleotide containing the adduct, and synthesis of a new DNA patch using the undamaged strand as a template. nih.gov

Base Excision Repair (BER): This pathway typically handles smaller base modifications, such as those caused by oxidation or deamination. sigmaaldrich.com It is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes. sigmaaldrich.comnih.gov While NER is considered the main pathway for bulky adducts, some overlap can exist.

The inability to form interstrand crosslinks is a defining feature of this compound's damage profile. jst.go.jp Cells have distinct and more complex pathways, such as those involving homologous recombination, to repair ICLs. frontiersin.org Therefore, the DNA damage induced by this dihydropsoralen is mechanistically different and generally considered less cytotoxic than that induced by bifunctional psoralens.

Influence on DNA/RNA Replication and Transcription Mechanisms at the Molecular Level

Interaction with Proteins and Enzymes: Identification of Molecular Targets and Ligand-Binding Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be a key mechanism for the therapeutic action of many compounds. Inhibition can occur through various mechanisms, often involving binding to the enzyme's active site or an allosteric site. wikipedia.org

Competitive Inhibition: The inhibitor molecule is structurally similar to the substrate and competes for binding to the active site. This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. wikipedia.org

Mechanism-Based Inactivation: The inhibitor binds to the active site and is processed by the enzyme, generating a reactive intermediate that covalently bonds to and permanently inactivates the enzyme. mdpi.com

The observed antitubercular activity of certain 4',5'-dihydropsoralen (B1212882) derivatives suggests they may act as inhibitors of crucial enzymes within Mycobacterium tuberculosis. lehigh.edu For instance, they could be targeting enzymes involved in cell wall synthesis, DNA replication, or primary metabolism. The specific mechanism, whether competitive or non-competitive, would depend on the structure of the inhibitor and the enzyme's active site. wikipedia.orgmdpi.com For example, the inhibition of sterol 4alpha-methyl oxidase by garlic-derived compounds is a documented instance of targeted enzyme inhibition in a biosynthetic pathway. nih.gov Similarly, dihydropsoralen derivatives could be acting on specific methyltransferases or other essential enzymes in target organisms. mdpi.com

| Observed Biological Activity of Dihydropsoralen Analogs | Implied Molecular Interaction | Potential Mechanism of Action |

|---|---|---|

| Antitubercular Activity | Inhibition of essential enzymes in Mycobacterium tuberculosis. | Competitive or non-competitive inhibition of enzymes involved in critical metabolic or biosynthetic pathways. lehigh.edu |

| Antifungal Activity | Inhibition of essential enzymes in fungal pathogens. | Disruption of fungal-specific enzymes, potentially in cell wall or membrane synthesis. lehigh.edu |

Receptor Binding and Signaling Pathway Modulation at the Molecular Level

The interaction of dihydropsoralen derivatives with cellular targets extends beyond simple photochemical reactions with nucleic acids. Research has identified specific, high-affinity receptors for psoralens located on the cell membrane of epidermal cells. lehigh.edu The compound this compound, as a psoralen derivative, is implicated in these receptor-mediated mechanisms. The binding to these receptors is a critical initiating event that can trigger downstream cellular responses, independent of DNA photo-adduct formation. lehigh.edu

Studies on related dihydropsoralens suggest they can act as photo-activated agonists of these receptors. The proposed model for this interaction involves a specific protein binding site. lehigh.edu The binding of the dihydropsoralen ligand to this site is believed to induce a conformational change in the receptor protein, initiating a signaling cascade. While the exact identity of this receptor and the full cascade are subjects of ongoing investigation, the interaction is a key aspect of the compound's biological activity. This receptor-mediated action represents an alternative mechanism to the well-documented DNA intercalation, potentially modulating cellular pathways involved in proliferation and differentiation. lehigh.edu

Characterization of Protein-Ligand Interaction Dynamics

The binding of this compound to its putative cell surface receptor is governed by a series of non-covalent interactions that stabilize the protein-ligand complex. The dynamics of this interaction are crucial for understanding its agonistic activity. Computational methods like molecular docking and molecular dynamics simulations, alongside experimental techniques, provide insight into these processes. biorxiv.orgnih.gov

The interaction likely involves the insertion of the ligand into a binding pocket on the receptor protein. The stability of this complex is determined by the sum of various intermolecular forces. The tricyclic structure of the dihydropsoralen core and its methyl substituent play significant roles in establishing these connections.

Table 1: Potential Protein-Ligand Interactions for this compound Binding

| Interaction Type | Description | Potential Moieties Involved |

|---|---|---|

| Hydrophobic Interactions | Occur between the nonpolar regions of the ligand and hydrophobic amino acid residues in the receptor's binding pocket, driving the exclusion of water. | The fused furan and benzene (B151609) rings of the psoralen backbone; the methyl group. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between fluctuating dipoles in atoms. These are numerous and collectively contribute to binding affinity. | All atoms of the ligand and proximal atoms of the protein. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom. | The carbonyl and ether oxygen atoms of the dihydropsoralen structure interacting with hydrogen-bond donor residues (e.g., Serine, Threonine, Tyrosine) in the protein. |

| π-Stacking | Non-covalent interactions between aromatic rings. The planar aromatic system of the ligand can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. | The benzopyran-7-one aromatic system. |

These dynamic interactions are not static; the ligand and protein both exhibit conformational flexibility, which allows for an induced-fit mechanism to achieve optimal binding. biorxiv.org

Membrane Interactions and Permeation Mechanisms

The ability of this compound to reach intracellular or membrane-bound targets is fundamentally dependent on its capacity to cross the cell membrane. As a moderately lipophilic small molecule, its primary transport mechanism across the lipid bilayer is passive transcellular diffusion. nih.gov This process does not require metabolic energy and is driven by the concentration gradient of the compound across the membrane. nih.gov

The permeation process can be broken down into three key steps:

Partitioning: The molecule moves from the aqueous extracellular environment into the hydrophobic lipid core of the cell membrane.

Diffusion: The molecule traverses the lipid bilayer.

Desorption: The molecule partitions from the lipid membrane into the aqueous intracellular environment (cytosol).

The efficiency of this permeation is influenced by several physicochemical properties of the molecule and the membrane itself. mdpi.comescholarship.org

Table 2: Factors Influencing Membrane Permeation of this compound

| Factor | Description | Relevance to this compound |

|---|---|---|

| Lipophilicity | The affinity of a molecule for a lipid environment. A balanced lipophilicity is required to partition into the membrane without becoming permanently trapped. | The psoralen core is inherently lipophilic, facilitating entry into the membrane. |

| Molecular Size | Smaller molecules generally diffuse more rapidly across the membrane. | As a small molecule, its diffusion is expected to be relatively efficient. |

| Hydrogen Bonding Capacity | The ability to form hydrogen bonds with the polar head groups of membrane phospholipids (B1166683) can create an energetic barrier to diffusion into the hydrophobic core. | The carbonyl and ether oxygens can form hydrogen bonds, potentially slowing entry and exit from the membrane. |

| Membrane Composition | The specific lipid composition (e.g., cholesterol content, phospholipid type) of the membrane can affect its fluidity and packing, thereby altering permeability. nih.govmdpi.com | Permeation rates can vary between different cell types with distinct membrane compositions. |

Cellular and Subcellular Distribution Mechanisms

Following permeation across the plasma membrane, this compound distributes within the cell based on its physicochemical properties and its affinity for different subcellular compartments. This distribution is a dynamic process driven by partitioning equilibria.

Autoradiography studies on related psoralens, such as 8-methoxypsoralen (8-MOP), have shown that these compounds are found in both the cytoplasm and the nucleus. lehigh.edu A similar distribution pattern is expected for this compound.

Cytoplasmic Accumulation: Upon entering the cell, the compound first distributes throughout the cytosol. Its moderate lipophilicity may lead to association with the membranes of organelles like the endoplasmic reticulum and mitochondria.

Nuclear Translocation: A significant fraction of the compound can subsequently translocate into the nucleus. This movement is typically a passive process, proceeding through the nuclear pore complexes, driven by the concentration gradient between the cytoplasm and the nucleoplasm.

Interaction with Nuclear Components: Once inside the nucleus, psoralen derivatives are well-known for their ability to intercalate into the DNA helix, a mechanism that is a precursor to their photochemical activity. lehigh.edu This interaction represents a significant sink, concentrating the compound within the nucleus.

Role as a Metabolic Intermediate or Product in Biochemical Pathways

There is limited evidence to suggest that this compound functions as a conventional metabolic intermediate or product within core, anabolic or catabolic biochemical pathways such as glycolysis or amino acid metabolism. byjus.com Instead, when introduced into a biological system, it is primarily treated as a xenobiotic compound. Its biochemical fate is determined by metabolic transformation rather than a defined role in a metabolic sequence.

The parent compound, 4',5'-Dihydropsoralen, has been identified in natural sources like Ficus carica, indicating it is a product of secondary metabolism in plants. nih.gov In mammalian systems, however, it and its derivatives undergo metabolic modification aimed at increasing water solubility to facilitate excretion. These reactions are primarily catalyzed by Phase I and Phase II metabolic enzymes.

Table 3: Potential Metabolic Transformations of this compound

| Metabolic Phase | Enzyme System (Example) | Potential Reaction | Resulting Product Characteristic |

|---|---|---|---|

| Phase I | Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or aliphatic parts. | Increased polarity and a site for Phase II conjugation. |

| Phase I | Cytochrome P450 Monooxygenases (CYPs) | O-Demethylation: Removal of the methyl group (if it were a methoxy (B1213986) group, which is common in other psoralens). For a methyl group, hydroxylation is more likely. | Creation of a more polar metabolite. |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation: Attachment of a glucuronic acid molecule to a hydroxyl group introduced during Phase I. | Highly water-soluble glucuronide conjugate, readily excretable. |

| Phase II | Sulfotransferases (SULTs) | Sulfation: Addition of a sulfo group to a hydroxylated metabolite. | Water-soluble sulfate (B86663) conjugate for excretion. |

Therefore, this compound is best described as a substrate for metabolic enzymes rather than an intermediate that fuels or is produced by central metabolic pathways. nih.gov

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation, Purity Assessment, and Isolation in Research (e.g., HPLC, GC, TLC)

Chromatographic methods are fundamental for separating 4-Methyl-4',5'-dihydropsoralen from complex mixtures, assessing its purity, and for its isolation in research quantities. The choice of technique depends on the required resolution, sample matrix, and analytical goal. mdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of furanocoumarins due to its high resolution and versatility. mdpi.com It is particularly effective for separating structurally similar compounds like psoralen (B192213) isomers and derivatives. lcservicesltd.co.uk

Separation Modes: Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. Reversed-phase HPLC is most common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (typically mixtures of water with acetonitrile (B52724) or methanol). jascoinc.comuv.es Separation is based on the hydrophobic interactions between the analyte and the stationary phase. jascoinc.com

Chiral Separations: For resolving enantiomers of dihydrofurocoumarins, chiral stationary phases (CSPs) are effective. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, have demonstrated excellent selectivity for this class of compounds, often using normal-phase (NP) mobile phases. researchgate.net

Detection: A Diode-Array Detector (DAD) or UV detector is commonly used, set at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 246 nm, 260 nm, or 302 nm for various psoralens). grafiati.com

Interactive Table 1: Example HPLC Parameters for Psoralen Analysis

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Chiral) |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Teicoplanin CSP (Chirobiotic T) |

| Mobile Phase | Gradient elution with Methanol and Water | Hexane / Ethanol |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV/DAD at ~250-310 nm | UV at 254 nm |

| Reference | grafiati.combbrc.in | researchgate.net |

Gas Chromatography (GC)

GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for the trace analysis of psoralens. researchgate.netnih.gov It offers high sensitivity and provides structural information.

Methodology: Analytes are vaporized and separated based on their boiling points and interaction with a stationary phase within a capillary column (e.g., fused silica). researchgate.net For non-volatile or polar compounds, a derivatization step (such as silylation) may be necessary to increase volatility and improve chromatographic performance. jfda-online.com

Detection: Flame Ionization Detection (FID) can be used, but Mass Spectrometry (MS) is preferred as it provides both quantification and identification based on the mass-to-charge ratio and fragmentation patterns. researchgate.netrsc.org

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method used for the qualitative analysis and purity assessment of furanocoumarins. mdpi.comnih.gov It is particularly useful for monitoring reaction progress or for initial screening of extracts.

Methodology: The separation is performed on a plate coated with a thin layer of adsorbent, typically silica (B1680970) gel. researchgate.net The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase, such as a mixture of toluene (B28343) and methanol. researchgate.net

Visualization: Compounds are visualized as spots under UV light (commonly at 254 nm or 366 nm) due to their fluorescent nature. researchgate.net The retention factor (Rf) value is used for identification by comparing it to a standard. For quantitative analysis, HPTLC (High-Performance TLC) coupled with a densitometer can be used. scirp.org

Spectrophotometric and Spectrofluorometric Methods for Detection and Quantification in Research Matrices (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are invaluable for the rapid detection and quantification of this compound in research samples, leveraging the molecule's inherent ability to absorb and emit light.

UV-Visible (UV-Vis) Spectrophotometry

The conjugated tricyclic aromatic system of psoralens gives rise to strong absorption of ultraviolet radiation.

Principle: UV-Vis spectroscopy measures the amount of light absorbed by a sample at different wavelengths. Psoralen derivatives typically exhibit characteristic absorption maxima between 200 and 400 nm. msu.edu The absorbance is directly proportional to the concentration of the analyte in a solution, as described by the Beer-Lambert Law, allowing for quantification. libretexts.org

Application: This method is used for determining the concentration of pure samples in solution and for monitoring photoreactions, as the formation of adducts can alter the absorption spectrum. researchgate.net For quantification, a calibration curve is first generated using standards of known concentrations. libretexts.org

Interactive Table 2: Reported UV Absorption Maxima for Psoralen Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Psoralen | Not Specified | ~250-300 nm | longdom.org |

| 8-Methoxypsoralen (8-MOP) | Ethanol | 217, 249, 298 nm | |

| 4',5'-dihydropsoralen (B1212882) | Water | Triplet absorption at ~410 nm | researchgate.net |

Spectrofluorometry

Psoralen derivatives are naturally fluorescent, which allows for their detection at very low concentrations.

Principle: Molecules absorb light at a specific excitation wavelength and then emit light at a longer wavelength. The intensity of the emitted light is proportional to the analyte's concentration. Psoralens typically absorb UV light (e.g., ~345 nm) and emit in the blue-to-green region of the visible spectrum (e.g., ~400-520 nm). longdom.orgpreprints.org

Application: Fluorescence spectroscopy is highly sensitive and is used for quantification in dilute solutions. It is also a powerful tool for studying molecular interactions in research. For example, the binding of a psoralen to DNA can be monitored by observing the quenching (decrease) of its native fluorescence. researchgate.netpreprints.org

Interactive Table 3: Reported Fluorescence Properties for Psoralen Derivatives

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| 8-Methoxypsoralen (8-MOP) | 345 nm | 517 nm | preprints.org |

| Aminomethyltrimethylpsoralen (AMT) | 345 nm | 495 nm | preprints.org |

| Psoralen Derivatives | Not Specified | ~400-500 nm | longdom.org |

Mass Spectrometry-Based Quantification in Complex Biological Systems for Research Purposes (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) coupled with a chromatographic inlet is the gold standard for quantifying compounds in complex biological matrices like cell culture lysates due to its exceptional sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying psoralens in biological research samples. nih.govmdpi.com

Principle: The method combines the separation power of HPLC with the sensitive and selective detection capability of a triple quadrupole mass spectrometer. After separation on the LC column, the analyte is ionized (e.g., by Electrospray Ionization, ESI) and enters the mass spectrometer. A specific precursor ion (matching the molecular weight of the analyte) is selected and fragmented, and one or more specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and minimizes interference from the sample matrix. bbrc.in

Quantification: For accurate quantification, an isotope-labeled internal standard (e.g., deuterium-labeled 8-MOP) is added to the sample. nih.gov This standard co-elutes with the analyte and corrects for any loss during sample preparation or variations in instrument response, ensuring high accuracy and precision. nih.gov The limit of detection for such methods can be in the femtomole range, allowing for the measurement of very low concentrations, such as DNA adducts in cells. nih.gov

Interactive Table 4: Example LC-MS/MS Parameters for Psoralen Derivative Quantification

| Parameter | Description/Value |

|---|---|

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Example Precursor Ion (Psoralen) | m/z 187 [M+H]⁺ |

| Example Product Ions (Psoralen) | m/z 159 [M+H-CO]⁺, m/z 131 [M+H-2CO]⁺ |

| Reference | cncb.ac.cnresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also used for the quantification of psoralens, particularly for volatile derivatives or after a derivatization step. It provides excellent separation and definitive identification based on the compound's mass spectrum. researchgate.netrsc.org The full scan mode can be used to identify unknown metabolites or degradation products, while Selected Ion Monitoring (SIM) mode, where only specific ions are monitored, provides high sensitivity for quantification. researchgate.net

Development and Validation of Bioanalytical Methods for Research Samples (e.g., in vitro assays, cell culture lysates)

To ensure that analytical data from research samples are reliable and accurate, the chosen method must be properly validated. The validation of a bioanalytical method for quantifying a compound like this compound in a matrix such as cell culture lysate follows internationally recognized guidelines. mdpi.com

The key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other psoralens, media components, or cellular debris. This is typically assessed by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte. mdpi.com

Linearity and Range: This establishes the concentration range over which the method is accurate and precise. A calibration curve is generated by plotting the instrument response against known concentrations of the analyte. A correlation coefficient (r²) of ≥0.99 is typically required. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the repeatability of the results, expressed as the relative standard deviation (RSD). For bioanalytical methods, accuracy is often expected to be within ±15% of the nominal value, and precision (RSD) should not exceed 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. mdpi.com

Stability: The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80°C). mdpi.com

Interactive Table 5: Typical Validation Parameters and Acceptance Criteria for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

| Analyte Stability | Concentration change should be within ±15% of the initial concentration. |

Structure Activity Relationship Sar Studies and Rational Design

Systematic Exploration of Structural Modifications and Their Impact on Molecular Interactions

Systematic modifications of the 4-Methyl-4',5'-dihydropsoralen scaffold have been crucial in understanding how changes in its structure affect its interactions at a molecular level. Research has shown that even minor alterations can significantly influence biological activity.

The core structure of dihydropsoralens, which are a class of dihydrofurocoumarins, has been a focal point for synthetic modifications. conicet.gov.ar The introduction of different substituents at various positions on the psoralen (B192213) ring system has been explored to enhance desired therapeutic effects while minimizing undesirable ones. lehigh.edu For instance, the development of psoralen derivatives that are unable to form cross-links with DNA or have a reduced capacity to cross the cell membrane is a strategy aimed at increasing cell surface effects and potentially lowering the mutagenic and carcinogenic risks associated with some psoralen-based therapies. lehigh.edu

One area of investigation has been the synthesis of 5'-halomethyl-4,8-dimethyl-4',5'-dihydropsoralens. lehigh.edu These compounds are designed to act as affinity-labeling agents. The rationale is that the halomethyl group can act as a reactive electrophile, allowing the molecule to form a covalent bond with its biological target, such as a receptor on epidermal cells. lehigh.edu This approach could lead to more targeted therapies. lehigh.edu

Further modifications have included the introduction of a pyridiniummethyl group at the 5'-position of 4,8-dimethyl-4',5'-dihydropsoralen, creating compounds like 4,8-dimethyl-5'-(N-methylpyridinium)-4',5'-dihydropsoralens, which have been investigated for their potential in the photochemotherapeutic treatment of skin diseases. conicet.gov.ar The impact of substituents is also evident in the synthesis of dihydroangelicins, a related class of compounds, where the size of the substituent affects reaction yields. conicet.gov.ar

The addition of halogens at the 3-position of 5'-iodomethyl-4',5'-dihydropsoralen analogues has been shown to result in moderate antitubercular activity. lehigh.edu Similarly, replacing the iodomethyl group with amines, such as in 5'-[(N,N-dimethylamino)methyl]-4,8-dimethyl-4',5'-dihydropsoralen hydroiodide salt, also conferred moderate activity against Mycobacterium tuberculosis. lehigh.edu

The table below summarizes some of the key structural modifications and their observed impact:

| Compound/Derivative Class | Structural Modification | Observed Impact/Rationale | Reference |

| 5'-Halomethyl-4,8-dimethyl-4',5'-dihydropsoralens | Introduction of a halomethyl group at the 5'-position | Acts as a reactive electrophile for affinity labeling of target receptors. | lehigh.edu |

| 4,8-dimethyl-5'-(N-methylpyridinium)-4',5'-dihidropsoralens | Addition of a pyridiniummethyl group at the 5'-position | Investigated as potential agents for photochemotherapy of skin diseases. | conicet.gov.ar |

| 3-Halo-5'-iodomethyl-4',5'-dihydropsoralen analogues | Halogen substitution at the 3-position | Displayed moderate antitubercular activity. | lehigh.edu |

| 5'-Aminomethyl-4,8-dimethyl-4',5'-dihydropsoralen derivatives | Replacement of the iodomethyl group with an amine | Showed moderate activity against Mycobacterium tuberculosis. | lehigh.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural properties of compounds with their biological activities. nih.govajrconline.org While specific QSAR studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to this class of compounds. mdpi.com

QSAR models are built by developing a mathematical relationship between the chemical structure and biological activity. derpharmachemica.com This involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. mdpi.com These descriptors are then used to create a model that can predict the activity of new, unsynthesized compounds. ajrconline.org

The general process of a QSAR study involves:

Data Set Selection: A group of molecules with known biological activities is chosen.

Descriptor Calculation: Various physicochemical parameters (descriptors) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that links the descriptors to the activity. derpharmachemica.com

Model Validation: The predictive power of the model is tested using an external set of compounds. nih.gov

For psoralen derivatives, QSAR could be employed to predict activities such as antifungal, antibacterial, or enzyme inhibitory effects. lehigh.edu For example, a QSAR model could reveal that specific electronic and steric properties on the benzene (B151609) ring of pyrimido-isoquinolin-quinones, a different class of heterocyclic compounds, are favorable for antibacterial activity. mdpi.com Such insights are invaluable for guiding the synthesis of more potent analogues.

The table below illustrates the types of descriptors and their potential influence on activity, based on general QSAR principles:

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

| Electronic | Hammett constant (σ) | Influences electrostatic interactions with the target. Electron-withdrawing or -donating groups can alter binding affinity. | researchgate.net |

| Steric | Molar refractivity (MR) | Relates to the size and polarizability of a substituent. Can affect how well the molecule fits into a binding site. | mdpi.com |

| Hydrophobic | Partition coefficient (logP) | Determines how the molecule distributes between aqueous and lipid environments, affecting its ability to cross cell membranes. | derpharmachemica.com |

| Topological | Connectivity indices | Describe the branching and connectivity of the molecular skeleton. | derpharmachemica.com |

Rational Design Principles for New this compound Analogues with Tuned Molecular Properties

The rational design of new this compound analogues is guided by the insights gained from SAR and QSAR studies. The goal is to create molecules with optimized properties, such as enhanced efficacy, selectivity, and reduced toxicity. lehigh.edu

One key principle is the concept of molecular hybridization , where pharmacophoric fragments from different bioactive molecules are combined to create a new chemical entity that can interact with multiple targets. nih.gov While not directly applied to this compound in the search results, this is a powerful strategy in modern drug design.

The design of targeted covalent inhibitors is a strategy that has been explored with dihydropsoralen analogues. lehigh.edu By incorporating a reactive group, such as a halomethyl group, the molecule can form a covalent bond with its target, leading to prolonged or irreversible inhibition. lehigh.edu This approach requires careful tuning of the reactive group's electrophilicity to ensure it reacts specifically with the intended target.

Furthermore, the synthesis of novel flavonoid derivatives with a 4-dimethylamino group highlights a design strategy where specific functional groups are introduced to enhance a particular biological activity, in this case, antitumor properties. sioc-journal.cn The success of this approach, with some compounds showing higher activity than the reference compound quercetin, underscores the potential of rational design. sioc-journal.cn

The following table outlines some rational design principles and their potential application to this compound analogues:

| Design Principle | Description | Potential Application for this compound Analogues | Reference |

| Targeted Covalent Inhibition | Incorporating a reactive functional group to form a covalent bond with the biological target. | Introduction of electrophilic groups (e.g., halomethyl) to target specific receptors or enzymes. | lehigh.edu |

| Affinity Labeling | Designing a ligand with a "masked" reactive electrophile to anchor it to its target. | Development of site-directed alkylating agents for diagnostic or therapeutic purposes. | lehigh.edu |

| Introduction of Specific Functional Groups | Adding functional groups known to confer desired biological activities. | Synthesis of analogues with substituents aimed at enhancing antifungal, antibacterial, or other therapeutic effects. | sioc-journal.cn |

Future Research Directions and Emerging Academic Inquiry

Exploration of Novel Synthetic Pathways for Complex Dihydropsoralen Scaffolds

The development of innovative and efficient synthetic methodologies is crucial for accessing a wider array of dihydropsoralen analogs with diverse functionalities. Current research directions are centered on creating more complex and tailored molecular architectures.

One promising avenue involves the expansion of halogen-promoted cyclization reactions. Researchers have successfully used this method to generate halomethyl derivatives of dihydropsoralens, which serve as versatile precursors for further chemical modification. nih.gov For instance, the synthesis of 5'-iodomethyl-4,8-dimethyl-4',5'-dihydropsoralens has been achieved, providing a reactive handle for the introduction of various functional groups, such as amines. lehigh.edu Future work could explore the use of a broader range of electrophilic promoters to cyclize allyl-substituted coumarins directly into 5'-functionalized-methyl-4',5'-dihydropsoralens, representing a more atom-economical, one-step process. nih.gov

Furthermore, there is a growing interest in developing solvent-free synthesis methods, often utilizing microwave radiation and solid acid catalysts like heteropolyacids. conicet.gov.ar These "green chemistry" approaches aim to reduce the environmental impact of chemical synthesis by eliminating the need for hazardous solvents and simplifying catalyst recovery. conicet.gov.ar Applying these sustainable techniques to the synthesis of 4-Methyl-4',5'-dihydropsoralen and its derivatives could make these compounds more readily accessible for widespread research.

The modular synthesis of structurally diverse scaffolds is another key area. nih.gov This involves creating a core structure that can be easily and systematically modified in the later stages of the synthesis. Such strategies, which have been successful in producing libraries of other complex molecules, could be adapted for dihydropsoralens to rapidly generate a wide range of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

Advanced Computational Modeling for Precise Mechanism Prediction and Drug Discovery Leads

Computational chemistry offers powerful tools to predict the behavior of molecules, rationalize their biological activity, and guide the design of new and more effective compounds. For this compound, these in silico methods are poised to accelerate discovery.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of dihydropsoralen derivatives and their biological activity. By analyzing a series of related compounds, QSAR models can identify the key molecular features that contribute to a desired effect, such as cytotoxicity or enzyme inhibition. drugbank.com For example, a QSAR model could elucidate how modifications to the methyl group or other positions on the psoralen (B192213) ring of this compound influence its activity, thereby guiding the synthesis of more potent analogs. drugbank.com